5-Hydroxyhydantoin
Overview
Description
5-Hydroxyhydantoin, also known as glyoxalurea or allanturic acid, is a derivative of hydantoin. It is an oxidation product of 2′-deoxycytidine, a nucleoside found in DNA. This compound is significant in the field of biochemistry and molecular biology due to its role in DNA damage and repair mechanisms .
Mechanism of Action
Target of Action
5-Hydroxyhydantoin is an oxidation product of 2′-deoxycytidine . Its primary targets are DNA polymerases . These enzymes play a crucial role in DNA replication and repair, ensuring the accurate duplication and maintenance of the genetic material.
Mode of Action
This compound interacts with its targets by blocking the action of DNA polymerases .
Biochemical Pathways
This compound is a major product of cytosine and thymine oxidative degradation pathways . It is excised by bacterial and yeast DNA glycosylases in the base excision repair (BER) pathway . Additionally, it can also be processed via the nucleotide incision repair (NIR) pathway .
Pharmacokinetics
Given its molecular weight of 116076 g·mol −1 , it is likely to have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily mutagenic .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, oxidative stress can generate this compound in DNA from both thymine and 5-methylcytosine residues . .
Biochemical Analysis
Biochemical Properties
5-Hydroxyhydantoin interacts with various enzymes, proteins, and other biomolecules. It is recognized for binding by certain transport proteins, showing good recognition for binding of hydantoin, L-5-benzylhydantoin, and itself .
Cellular Effects
This compound has been detected in cancer cells and ancient DNA . It is an important product of cytosine and thymine oxidative degradation pathways . If not repaired, it may be processed by DNA polymerases that induce mutagenic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with DNA polymerases. If not repaired, it may be processed by DNA polymerases that induce mutagenic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Hydroxyhydantoin can be synthesized through various methods. One common approach involves the oxidation of 2′-deoxycytidine. This process typically uses oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs the Bucherer–Bergs reaction, which involves the reaction of aldehydes or ketones with potassium cyanide and ammonium carbonate in aqueous ethanol. This method is favored for its efficiency and simplicity .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxyhydantoin undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more oxidized derivatives, while reduction can yield simpler compounds .
Scientific Research Applications
5-Hydroxyhydantoin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It plays a role in studying DNA damage and repair mechanisms.
Medicine: Research into its mutagenic properties helps in understanding cancer and other genetic diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Comparison with Similar Compounds
Hydantoin: The parent compound of 5-Hydroxyhydantoin.
5-Methyl-5-hydroxyhydantoin: Another oxidation product of nucleosides.
Phenytoin: A well-known anticonvulsant drug derived from hydantoin.
Uniqueness: this compound is unique due to its specific role in DNA damage and repair mechanisms. Unlike other hydantoin derivatives, it is directly involved in the oxidative damage of DNA and has significant implications in the study of mutagenesis and carcinogenesis .
Properties
IUPAC Name |
5-hydroxyimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O3/c6-1-2(7)5-3(8)4-1/h1,6H,(H2,4,5,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLUZALOENCNQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400049 | |
Record name | 5-HYDROXYHYDANTOIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29410-13-7 | |
Record name | 5-Hydroxyhydantoin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29410-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxyhydantoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029410137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-HYDROXYHYDANTOIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-HYDROXYHYDANTOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53RWX86RYV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5-hydroxyhydantoin formed in biological systems?
A1: this compound (5-OH-Hyd) is a major product of oxidative damage to cytosine in DNA. [, , , , , ] This damage is primarily inflicted by reactive oxygen species (ROS) like hydroxyl radicals (•OH) and one-electron oxidants. [, ] The process involves a cascade of reactions, starting with ROS attack on the cytosine base, leading to the formation of intermediate products like cytosine glycol and 5-hydroxycytosine. These intermediates further oxidize to form 5-OH-Hyd. []
Q2: Can this compound also be generated from thymine oxidation?
A2: Yes, a similar process leads to the formation of 5-hydroxy-5-methylhydantoin (5-OH-5-Me-Hyd) from thymine oxidation. [, , , , ] The initial steps involve the formation of thymine glycol, followed by further oxidation and rearrangement to yield 5-OH-5-Me-Hyd. []
Q3: Does the formation of 5-OH-Hyd vary depending on the oxidizing agent?
A3: Yes, different oxidizing agents can lead to varying yields of 5-OH-Hyd and other oxidation products. For example, ionizing radiation in aerated solutions produces a higher yield of 5-OH-Hyd compared to Fenton-like reactions. [] This difference is attributed to the varying reactivity of metal ions with intermediate radicals and hydroperoxides formed during the oxidation process. []
Q4: What are the potential biological consequences of 5-OH-Hyd presence in DNA?
A4: 5-OH-Hyd is considered a blocking lesion for DNA polymerases, which are enzymes crucial for DNA replication. [] This blockage can disrupt DNA replication and potentially lead to mutations. [] Furthermore, 5-OH-Hyd can be mutagenic, potentially contributing to CG to TA transition mutations. []
Q5: Can 5-OH-Hyd be repaired in cells?
A5: Yes, cells possess repair mechanisms to counteract the damaging effects of 5-OH-Hyd. Both the Base Excision Repair (BER) and Nucleotide Incision Repair (NIR) pathways are involved in removing 5-OH-Hyd from DNA. [, ]
Q6: Which enzymes are involved in the repair of 5-OH-Hyd lesions?
A6: Several enzymes contribute to 5-OH-Hyd repair:
- DNA Glycosylases: Bacterial, yeast, and human DNA glycosylases, including human NTH1, NEIL1, and NEIL2, can excise 5-OH-Hyd, initiating the BER pathway. [, ]
- AP Endonucleases: Bacterial, yeast, and human AP endonucleases can incise DNA next to 5-OH-Hyd, initiating the NIR pathway. []
- Other BER and NIR pathway enzymes: Following the initial recognition and excision/incision steps, subsequent steps in the BER and NIR pathways, involving enzymes like DNA polymerase β, DNA ligase III, and XRCC1, contribute to the complete repair of the damaged DNA strand. []
Q7: What is the molecular formula and weight of this compound?
A7: this compound has the molecular formula C3H4N2O3 and a molecular weight of 116.08 g/mol. [, ]
Q8: Can you describe the spectroscopic data that confirms the structure of this compound?
A8: NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) analyses are commonly used to confirm the structure of 5-OH-Hyd. [, , , , ] In particular:
- 1H NMR and 13C NMR: These techniques provide detailed information about the hydrogen and carbon atoms in the molecule, respectively, revealing their chemical environment and connectivity. [, , ]
- Mass Spectrometry: This technique measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and fragmentation pattern of the compound. [, , ]
Q9: Does this compound exist in different isomeric forms?
A9: Yes, 5-OH-Hyd exists as two diastereomers, (5R*) and (5S*), each with distinct properties. [, , ] These diastereomers differ in the spatial arrangement of atoms around the chiral center at the C5 position. [, ]
Q10: Does the isomerization of 5-OH-Hyd impact its biological processing?
A10: Research suggests that the isomerization of 5-OH-Hyd, including its transformation into α-furanose, β-furanose, α-pyranose, and β-pyranose anomers, could complicate its biological processing in cellular DNA. [] The various isomeric forms might be recognized and processed differently by DNA repair enzymes. []
Q11: Is this compound stable in different environments?
A11: The stability of 5-OH-Hyd is influenced by factors like pH and temperature. [, ] It exhibits greater stability at a lower pH (pH 6) compared to higher pH values. [] Additionally, elevated temperatures can accelerate its degradation. []
Q12: What analytical techniques are employed to detect and quantify this compound in biological samples?
A12: A combination of techniques is used to analyze 5-OH-Hyd in complex biological samples:
- Chromatographic Separation: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to separate 5-OH-Hyd from other compounds in the sample. [, , , , ]
- Mass Spectrometry (MS): MS coupled with GC or HPLC provides accurate identification and quantification of 5-OH-Hyd based on its mass-to-charge ratio. [, , , , ]
- Electrochemical Detection (EC): This method, often coupled with HPLC, detects 5-OH-Hyd based on its electrochemical properties. []
Q13: What are some computational approaches used to study this compound?
A13: Computational chemistry tools are employed to:
- Model the structure and properties of 5-OH-Hyd: This includes determining its molecular geometry, electronic structure, and potential energy surface. []
- Study its interactions with DNA and repair enzymes: Molecular docking and molecular dynamics simulations can provide insights into these interactions. [, , ]
- Develop QSAR (Quantitative Structure-Activity Relationship) models: These models can predict the biological activity of 5-OH-Hyd analogs based on their structural features. []
Q14: What are the potential applications of this compound research in different fields?
A14: Research on 5-OH-Hyd has implications for:
- Cancer Research: Understanding the formation, repair, and mutagenic potential of 5-OH-Hyd can provide insights into cancer development and potential therapeutic targets. [, , , , ]
- Aging Research: Oxidative stress is implicated in aging, and studying 5-OH-Hyd can help elucidate the role of DNA damage in this process. [, , ]
- Environmental Toxicology: Investigating the formation and degradation of 5-OH-Hyd in environmental samples can contribute to assessing the impact of pollutants on ecosystems. [, ]
Q15: What are some key areas for future research on this compound?
A15: Future research can focus on:
- Elucidating the detailed mechanisms of 5-OH-Hyd repair in different organisms. [, ]
- Investigating the impact of 5-OH-Hyd on DNA replication and transcription in more detail. [, ]
- Developing sensitive and specific biomarkers for detecting 5-OH-Hyd in biological samples. []
- Exploring potential therapeutic strategies targeting 5-OH-Hyd formation or enhancing its repair. [, ]
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